9-Afdoc

描述

9-Afdoc, chemically identified as 9-Azabicyclo[3.3.1]nonane hydrochloride (CAS 6760-43-6), is a bicyclic amine compound with a unique bridged structure comprising a nine-membered ring system containing one nitrogen atom . Its molecular formula is C₈H₁₅N·HCl, yielding a molecular weight of 163.64 g/mol. The compound’s rigid bicyclic framework confers steric and electronic properties that make it valuable in coordination chemistry and catalysis, particularly as a ligand precursor for transition metals .

Key physicochemical properties include:

- Solubility: Highly soluble in polar solvents (e.g., water, methanol) due to its hydrochloride salt form.

- Stability: Stable under ambient conditions but sensitive to strong acids or bases.

- Applications: Used in asymmetric catalysis and pharmaceutical intermediates, leveraging its ability to form stable metal complexes .

属性

CAS 编号 |

3820-06-2 |

|---|---|

分子式 |

C21H29FO3 |

分子量 |

348.5 g/mol |

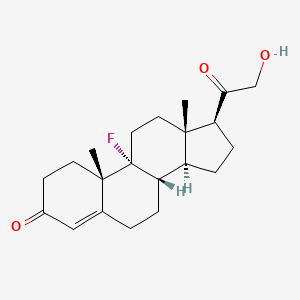

IUPAC 名称 |

(8S,9R,10S,13S,14S,17S)-9-fluoro-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H29FO3/c1-19-9-10-21(22)16(15(19)5-6-17(19)18(25)12-23)4-3-13-11-14(24)7-8-20(13,21)2/h11,15-17,23H,3-10,12H2,1-2H3/t15-,16-,17+,19-,20-,21+/m0/s1 |

InChI 键 |

UXLJMXVZZYLZMP-LZQVICCCSA-N |

SMILES |

CC12CCC3(C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC43C)F |

手性 SMILES |

C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@@]43C)F |

规范 SMILES |

CC12CCC3(C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC43C)F |

同义词 |

9 alpha-fluorodeoxycorticosterone 9-AFDOC 9-fluorodeoxycorticosterone |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Afdoc typically involves multiple steps, starting from readily available steroid precursors. The introduction of the fluorine atom at the 9th position is achieved through fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl group at the 21st position is introduced through hydroxylation reactions, which may involve the use of oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Fluorination: Introduction of the fluorine atom using fluorinating agents.

Hydroxylation: Introduction of the hydroxyl group using oxidizing agents.

Purification: Purification of the final product through techniques like recrystallization or chromatography.

化学反应分析

Types of Reactions: 9-Afdoc undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of 9-fluoro-21-oxo-pregn-4-ene-3,20-dione.

Reduction: Formation of 9-fluoro-21-hydroxy-pregn-4-ene-3,20-diol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

9-Afdoc has a wide range of scientific research applications, including:

Chemistry:

Synthesis of Steroid Derivatives: Used as a precursor for the synthesis of various steroid derivatives with potential therapeutic applications.

Biology:

Cell Signaling Studies: Investigated for its role in modulating cell signaling pathways, particularly those involving glucocorticoid receptors.

Medicine:

Anti-inflammatory Agent: Used in the development of anti-inflammatory drugs for the treatment of conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.

Immunosuppressive Agent: Studied for its potential in preventing organ transplant rejection and treating autoimmune diseases.

Industry:

Pharmaceutical Manufacturing: Utilized in the production of corticosteroid medications.

作用机制

The mechanism of action of 9-Afdoc involves binding to glucocorticoid receptors in target cells. Upon binding, the compound forms a receptor-ligand complex that translocates to the cell nucleus. This complex then interacts with specific DNA sequences, leading to the regulation of gene expression. The resulting changes in gene expression modulate various physiological processes, including inflammation, immune response, and metabolism.

Molecular Targets and Pathways:

Glucocorticoid Receptors: Primary molecular target.

NF-κB Pathway: Inhibition of the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines.

AP-1 Pathway: Modulation of the AP-1 pathway, affecting the expression of genes involved in immune response.

相似化合物的比较

Key Findings :

Ring Size and Catalytic Activity: The larger bicyclo[3.3.1]nonane framework in this compound provides enhanced steric bulk compared to Compounds A and B, improving metal-ligand coordination stability in catalytic reactions .

Solubility Trends : The hydrochloride form of this compound increases its solubility, whereas Compound B’s compact structure reduces polar interactions .

Thermodynamic and Kinetic Comparisons

- Thermal Stability : this compound decomposes at 220°C, outperforming Compound A (180°C) and B (150°C), likely due to stronger intermolecular interactions .

- Reaction Kinetics: In palladium-catalyzed cross-coupling reactions, this compound-based ligands achieve turnover numbers (TON) of >1,000, compared to ~600 for Compound A and ~300 for Compound B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。